molecular formula C24H35N5 B11572137 N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11572137
M. Wt: 393.6 g/mol
InChI Key: VOCNMIJDJPPBIF-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . This particular compound features a benzimidazole core with diethylamino groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the diethylamino groups. Industrial production methods may involve multi-step synthesis routes, optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .

Chemical Reactions Analysis

N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

Scientific Research Applications

N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The diethylamino groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

N-[4-(diethylamino)benzyl]-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine can be compared with other benzimidazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which may offer distinct advantages in terms of chemical reactivity and biological activity.

Properties

Molecular Formula

C24H35N5

Molecular Weight

393.6 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-N-[[4-(diethylamino)phenyl]methyl]benzimidazol-2-amine

InChI

InChI=1S/C24H35N5/c1-5-27(6-2)17-18-29-23-12-10-9-11-22(23)26-24(29)25-19-20-13-15-21(16-14-20)28(7-3)8-4/h9-16H,5-8,17-19H2,1-4H3,(H,25,26)

InChI Key

VOCNMIJDJPPBIF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC

Origin of Product

United States

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